(3-sec-Butyloxy-4-fluorophenyl)Zinc bromide
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Overview
Description
(3-sec-butyloxy-4-fluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the sec-butyloxy and fluorophenyl groups imparts unique reactivity and selectivity to this reagent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-sec-butyloxy-4-fluorophenyl)zinc bromide typically involves the reaction of the corresponding aryl bromide with zinc in the presence of a suitable activator. One common method is to use a Grignard reagent, such as (3-sec-butyloxy-4-fluorophenyl)magnesium bromide, which is then transmetalated with zinc bromide to yield the desired organozinc compound. The reaction is usually carried out in an anhydrous environment to prevent hydrolysis of the organozinc reagent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are critical for the efficient synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
(3-sec-butyloxy-4-fluorophenyl)zinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles, including aryl halides and vinyl halides, in the presence of a palladium catalyst. This reagent can also participate in nucleophilic addition reactions with carbonyl compounds to form secondary alcohols.
Common Reagents and Conditions
Negishi Coupling: Typically involves a palladium catalyst, such as Pd(PPh3)4, and a base like triethylamine. The reaction is carried out in an inert atmosphere, often under nitrogen or argon.
Nucleophilic Addition: Involves the reaction with aldehydes or ketones in the presence of a Lewis acid catalyst, such as BF3·OEt2.
Major Products
Negishi Coupling: Produces biaryl or styrene derivatives.
Nucleophilic Addition: Yields secondary alcohols with the sec-butyloxy and fluorophenyl groups intact.
Scientific Research Applications
(3-sec-butyloxy-4-fluorophenyl)zinc bromide is widely used in scientific research due to its versatility in organic synthesis. It is employed in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science. In medicinal chemistry, this reagent is used to construct biologically active compounds with potential therapeutic applications. In materials science, it is utilized in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (3-sec-butyloxy-4-fluorophenyl)zinc bromide in cross-coupling reactions involves the transmetalation step, where the organozinc reagent transfers its aryl group to the palladium catalyst. This is followed by reductive elimination, which forms the carbon-carbon bond and regenerates the palladium catalyst. The sec-butyloxy and fluorophenyl groups influence the reactivity and selectivity of the reagent by stabilizing the transition state and intermediates.
Comparison with Similar Compounds
Similar Compounds
(3-sec-butyloxy-4-fluorophenyl)magnesium bromide: A Grignard reagent with similar reactivity but different handling and storage requirements.
(3-sec-butyloxy-4-fluorophenyl)boronic acid: Used in Suzuki-Miyaura coupling reactions, offering an alternative method for forming carbon-carbon bonds.
(3-sec-butyloxy-4-fluorophenyl)lithium: Another organometallic reagent with higher reactivity but less stability compared to the zinc counterpart.
Uniqueness
(3-sec-butyloxy-4-fluorophenyl)zinc bromide is unique due to its balanced reactivity and stability, making it a valuable reagent for selective cross-coupling reactions. Its compatibility with a wide range of functional groups and mild reaction conditions further enhances its utility in organic synthesis.
Properties
Molecular Formula |
C10H12BrFOZn |
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Molecular Weight |
312.5 g/mol |
IUPAC Name |
bromozinc(1+);1-butan-2-yloxy-2-fluorobenzene-5-ide |
InChI |
InChI=1S/C10H12FO.BrH.Zn/c1-3-8(2)12-10-7-5-4-6-9(10)11;;/h4,6-8H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
JGKQFFJLUQCKHL-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)OC1=C(C=C[C-]=C1)F.[Zn+]Br |
Origin of Product |
United States |
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